Butyryl chloride

Catalog No.
S661088
CAS No.
141-75-3
M.F
C4H7ClO
M. Wt
106.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyryl chloride

CAS Number

141-75-3

Product Name

Butyryl chloride

IUPAC Name

butanoyl chloride

Molecular Formula

C4H7ClO

Molecular Weight

106.55 g/mol

InChI

InChI=1S/C4H7ClO/c1-2-3-4(5)6/h2-3H2,1H3

InChI Key

DVECBJCOGJRVPX-UHFFFAOYSA-N

SMILES

CCCC(=O)Cl

Solubility

Reaction (NTP, 1992)
Dissolves slowly with decomposition in water
Dissolves slowly with decomposition in alcohol; miscible with ethe

Synonyms

Butyryl Chloride; Butanoic Acid Chloride; Butyric Acid Chloride; Butyric Chloride; Butyroyl Chloride; n-Butanoyl Chloride; n-Butyroyl Chloride; n-Butyryl Chloride

Canonical SMILES

CCCC(=O)Cl

Acylation Reagent

One primary application of butyryl chloride in scientific research is as an acylation reagent. Acylation is a chemical reaction that introduces an acyl group (R-CO-) into a molecule. Butyryl chloride can be used to acylate various compounds, including:

  • Thiophenes: In this application, butyryl chloride is used in the liquid-phase acylation of thiophenes, catalyzed by zeolites []. Zeolites are porous materials with well-defined structures that can act as catalysts in chemical reactions.

Synthesis Intermediate

Butyryl chloride also serves as an intermediate in the synthesis of various other chemicals used in scientific research, including:

  • Aryl [11C]methylsulfones: These radiolabeled compounds are used in positron emission tomography (PET) imaging, a technique for studying biological processes in the body [].
  • Benzoyl peroxide, t-butyl perbenzoate, and benzophenone: These organic peroxides are used in various applications, such as initiators for polymerization reactions and as photoinitiators for UV curing processes [].

Butyryl chloride is an organic compound with the chemical formula CH₃CH₂CH₂C(O)Cl. It appears as a colorless liquid with a pungent odor and is known for its reactivity, particularly with water and alcohols. This compound is classified as an acyl chloride and is soluble in various organic solvents. It is primarily produced through the chlorination of butyric acid, a fatty acid that serves as its precursor .

Butyryl chloride is a hazardous compound due to its various properties:

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin [].
  • Flammability: Highly flammable liquid and vapor [].
  • Corrosivity: Causes severe skin burns and eye damage [].
  • Environmental Impact: Very toxic to aquatic life with long lasting effects [].

  • Hydrolysis: When exposed to water, butyryl chloride hydrolyzes to form butyric acid and hydrogen chloride:
    CH3CH2CH2C O Cl+H2OCH3CH2CH2CO2H+HCl\text{CH}_3\text{CH}_2\text{CH}_2\text{C O Cl}+\text{H}_2\text{O}\rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{CO}_2\text{H}+\text{HCl}
  • Reaction with Alcohols: It reacts with alcohols to produce esters:
    CH3CH2CH2C O Cl+ROHCH3CH2CH2CO2R+HCl\text{CH}_3\text{CH}_2\text{CH}_2\text{C O Cl}+\text{ROH}\rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{CO}_2\text{R}+\text{HCl}
  • Reaction with Amines: Butyryl chloride can also react with amines to yield amides:
    CH3CH2CH2C O Cl+R2NHCH3CH2CH2C O NR2+HCl\text{CH}_3\text{CH}_2\text{CH}_2\text{C O Cl}+\text{R}_2\text{NH}\rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{C O NR}_2+\text{HCl}

These reactions highlight its utility in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and dyestuffs .

Butyryl chloride has a wide range of applications:

  • Intermediate in Organic Synthesis: It serves as a key intermediate in the manufacture of various chemicals, including pharmaceuticals and agrochemicals.
  • Production of Esters: Used extensively in esterification reactions to create flavoring agents and fragrances.
  • Catalyst in Polymerization: Acts as a catalyst in certain polymerization processes.
  • Manufacture of Pesticides and Dyes: Utilized in the production of specific pesticides and dye compounds .

Research on interaction studies involving butyryl chloride often focuses on its reactivity with other chemical species. For instance, it has been observed to react unexpectedly with certain alkynes in the presence of aluminum chloride, leading to unique products that may have implications for synthetic organic chemistry .

Butyryl chloride shares similarities with other acyl chlorides but has distinct characteristics that set it apart. Below are some similar compounds for comparison:

Compound NameChemical FormulaKey Characteristics
Acetyl ChlorideCH₃C(O)ClSmaller carbon chain; used in acetylation reactions.
Propionyl ChlorideCH₃CH₂C(O)ClIntermediate for propionic acid derivatives; slightly more reactive than butyryl chloride.
Valeryl ChlorideCH₃(CH₂)₃C(O)ClLarger carbon chain; used similarly in organic synthesis.

Uniqueness of Butyryl Chloride: Butyryl chloride's four-carbon chain provides a balance between reactivity and stability, making it versatile for various synthetic applications while being less volatile than shorter-chain acyl chlorides like acetyl chloride .

Physical Description

Butyryl chloride appears as a clear colorless liquid with a sharp odor. Slightly denser than water. Flash point near 20°F. Severely irritates skin, eyes, and mucous membranes. Used to make other chemicals.

Color/Form

Colorless liquid

XLogP3

1.6

Boiling Point

216 °F at 760 mm Hg (NTP, 1992)
102.0 °C
101-102 °C

Flash Point

71 °F (NTP, 1992)
18 °C (64 °F) - closed cup

Vapor Density

3.67 (vapor specific gravity)

Density

1.0277 at 68 °F (USCG, 1999)
1.0263 at 20.6 °C/4 °C

Odor

Pungent acid chloride odor
Sharp odo

Melting Point

-128 °F (NTP, 1992)
-89.0 °C
-89 °C

UNII

2XVM8E16IR

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Use and Manufacturing

IDENTIFICATION: n-Butyryl chloride is a colorless liquid. It has a sharp odor like chlorine. n-Butyryl chloride dissolves slowly and decomposes in water. It is corrosive to metal. USE: n-Butyryl chloride is used to make other chemicals. EXPOSURE: Workers that use n-butyryl chloride may breathe in mists or have direct skin contact. The general population is not likely to be exposed to this compounds. If n-butyryl chloride is released to the environment, it will be broken down in air. It is not expected to be broken down by sunlight. It's decomposition in water indicates that evaporation, soil adsorption, biodegradation and bioconcentration are not important environmental fate processes. RISK: n-Butyryl chloride is toxic by ingestion and inhalation and a strong irritant to tissue such as skin. No further data on potential toxic effects in humans were available. Data on the potential for n-butyryl chloride to cause cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for n-butyryl chloride to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

18.8 mm Hg at 28 °F ; 41.7 mm Hg at 77° F; 95.2 mm Hg at 108° F (NTP, 1992)
41.7 mm Hg at 25 °C

Pictograms

Flammable

Flammable;Corrosive

Other CAS

141-75-3

Wikipedia

Butyryl chloride

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 2nd degree

Methods of Manufacturing

Preparation from butyric acid.

General Manufacturing Information

Butanoyl chloride: ACTIVE

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Storage class (TRGS 510): Flammable liquids.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023
Fang et al. CO- and HCl-free synthesis of acid chlorides from unsaturated hydrocarbons via shuttle catalysis. Nature Chemistry, doi: 10.1038/nchem.2798, published online 19 June 2017

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